molecular formula C10H11NO3 B8656364 Ethyl 2-(4-aminophenyl)-2-oxoacetate

Ethyl 2-(4-aminophenyl)-2-oxoacetate

Cat. No. B8656364
M. Wt: 193.20 g/mol
InChI Key: XQSGWFJORKIDCD-UHFFFAOYSA-N
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Patent
US08030311B2

Procedure details

A mixture of (4-nitro-phenyl)-oxo-acetic acid ethyl ester (500 mg, 2.2 mmol) and 10% Pd/C (233 mg) in ethanol (2 mL) is stirred for 11 h under hydrogen. The reaction mixture is filtered through celite and concentrated. The yellow solid (4-amino-phenyl)-oxo-acetic acid ethyl ester is obtained. Title compound: tR=1.1 min (System 2).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
233 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)=[O:6])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1)=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
233 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 11 h under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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